molecular formula C15H22N2OS B2523327 N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclopentanecarboxamide CAS No. 2097859-80-6

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclopentanecarboxamide

Cat. No.: B2523327
CAS No.: 2097859-80-6
M. Wt: 278.41
InChI Key: NFNOSFCCABXHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclopentanecarboxamide is a useful research compound. Its molecular formula is C15H22N2OS and its molecular weight is 278.41. The purity is usually 95%.
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Scientific Research Applications

Histone Deacetylase Inhibition

Compounds structurally related to N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclopentanecarboxamide, such as histone deacetylase (HDAC) inhibitors, show promise in cancer therapy due to their ability to block cancer cell proliferation, induce histone acetylation, and trigger cell-cycle arrest and apoptosis. HDAC inhibitors are notable for their selectivity and potential as anticancer drugs, demonstrated by their advancement into clinical trials (Zhou et al., 2008).

Antineoplastic Activity

Research on derivatives of pyridine-2-carboxaldehyde thiosemicarbazone reveals their potential in inhibiting CDP reductase activity and cytotoxicity in vitro, alongside antineoplastic activity in vivo against leukemia, highlighting the therapeutic potential of similar compounds in cancer treatment (Liu et al., 1996).

Organocatalytic Synthesis

The synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity demonstrates the importance of such compounds in medicinal chemistry. This research shows the potential of similar compounds to contribute to diversity-oriented synthesis and the development of biologically active molecules (Chen et al., 2009).

Antidepressant and Nootropic Agents

The synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones derived from pyridine-4-carbohydrazides indicate the potential of structurally related compounds to act as central nervous system (CNS) active agents, offering avenues for the development of antidepressant and nootropic therapies (Thomas et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. If it shows promising activity in preliminary studies, it could be further optimized and studied for potential therapeutic uses .

Properties

IUPAC Name

N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c18-15(13-3-1-2-4-13)16-14-5-7-17(10-14)9-12-6-8-19-11-12/h6,8,11,13-14H,1-5,7,9-10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNOSFCCABXHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2CCN(C2)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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